

Improving the throwing power of a nickel ammonium sulfate electroplating solution.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel ammonium sulfate

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Technical Support Center: Nickel Ammonium Sulfate Electroplating

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the throwing power of **nickel ammonium sulfate** electroplating solutions.

Troubleshooting Guide & FAQs

Q1: What is "throwing power" in electroplating and why is it important?

A1: Throwing power refers to the ability of an electroplating bath to produce a metal deposit of uniform thickness on a cathode of irregular shape.^{[1][2]} It is a critical factor when plating complex parts with recesses, holes, or cavities, as it ensures that these areas receive an adequate coating thickness compared to more exposed, high-current-density areas.^[3] Good throwing power is essential for applications requiring consistent corrosion resistance, wear resistance, and overall part quality.

Q2: I'm experiencing poor throwing power in my nickel sulfamate bath. What are the common causes?

A2: Poor throwing power in a nickel sulfamate bath can stem from several issues with the solution's chemistry and operating parameters. The most common causes include:

- Incorrect pH: A pH value that is too low is a frequent cause of poor throwing power.[4][5]
- Low Bath Temperature: Operating the bath at a temperature below the optimal range can negatively impact deposit uniformity.[4]
- Improper Bath Composition: Insufficient concentrations of key components, such as nickel metal or boric acid, can lead to diminished throwing power.[4]
- Metallic Contamination: The presence of impurities like copper, zinc, or iron can interfere with the plating process and degrade performance.[4]
- Poor Electrical Contact: Inconsistent or weak electrical connections to the workpiece can disrupt uniform current distribution.[4]

Q3: How can I systematically troubleshoot and improve poor throwing power?

A3: To address poor throwing power, follow these troubleshooting steps:

- Verify and Adjust pH: The pH of the bath is the first parameter to check. For sulfamate nickel baths, the ideal pH range is typically 3.5 to 4.5.[5][6] If the pH is too low, it can be raised by adding nickel carbonate (NiCO_3).[4][5]
- Optimize Bath Temperature: Ensure the solution is within its optimal temperature range, which for sulfamate nickel is generally 45°C to 60°C (113°F to 140°F).[6][7] If the temperature is too low, increase it accordingly.[4] Be cautious not to exceed 70°C (158°F), as this can cause the sulfamate to hydrolyze, producing ammonium ions that increase deposit stress.[1]
- Analyze and Correct Bath Composition:
 - Boric Acid: An inadequate concentration of boric acid can contribute to poor throwing power.[4] Boric acid acts as a buffer to stabilize the pH at the cathode surface.[8]
 - Nickel Concentration: A high nickel metal content can help improve throwing power, particularly at very low current densities.[4]

- Check for Contamination: Metallic impurities such as copper can cause dark deposits in low-current-density areas.[\[4\]](#) These impurities can be removed by "dummying" the bath—plating at a low current density (e.g., 0.5 A/dm²) onto a corrugated steel cathode to plate out the contaminants.[\[4\]](#)[\[9\]](#)
- Inspect Equipment: Ensure all electrical connections are clean and secure to provide consistent current flow.[\[4\]](#)

Q4: How does current density affect throwing power?

A4: The effect of current density is complex. A very high current density can lead to non-uniform coatings and may deplete the metal ions at the cathode surface faster than they can be replenished, a phenomenon known as "burning".[\[10\]](#)[\[11\]](#) Conversely, lowering the current density can help distribute the electrical current more evenly, resulting in a more uniform metal layer.[\[2\]](#) The optimal approach is to find a balanced current density that avoids defects while achieving the desired plating rate and quality.[\[11\]](#)[\[12\]](#)

Q5: What is the role of additives in improving throwing power?

A5: Additives, often categorized as carriers or brighteners, play a significant role in modifying the deposit's characteristics.[\[8\]](#)

- Carriers (Primary Brighteners): Compounds like sodium saccharin help to relieve stress in the deposit and refine the grain structure.[\[13\]](#)[\[14\]](#)
- Levelers (Secondary Brighteners): These additives can help extend the "bright throw" of the deposit, improving the brightness and uniformity of the coating across different current density ranges.[\[13\]](#)
- Wetting Agents: These are surfactants added to lower the surface tension of the solution, which helps prevent hydrogen bubbles from clinging to the part and causing pitting.[\[1\]](#)[\[8\]](#)
- Inorganic Salts: Studies have shown that adding certain salts, such as sodium chloride, sodium borate, or sodium hypophosphite, can improve throwing power.[\[15\]](#) Replacing a portion of the nickel salt with an equivalent molar amount of NaCl, KCl, or MgCl₂ has also been found to greatly increase throwing power.[\[16\]](#)

Data Presentation: Operating Parameters

The following table summarizes the typical operating parameters for a nickel sulfamate electroplating bath and their impact on throwing power.

Parameter	Optimal Range	Effect on Throwing Power	Troubleshooting Action
pH	3.5 – 4.5[5][6]	Low pH (<3.5) reduces throwing power.[4][5]	Raise pH with Nickel Carbonate (NiCO_3).[4][5]
Temperature	45 – 60°C (113 – 140°F)[6][7]	Low temperature can decrease throwing power.[4] High temperatures (>70°C) cause bath decomposition.[1]	Increase temperature to the optimal range.[4]
Cathode Current Density	2 – 25 A/dm ² [17]	High current density can lead to non-uniform deposits ("burning").[10][11]	Optimize current density to balance plating speed and uniformity.[11]
Nickel Sulfamate	315 – 450 g/L[18]	High metal content can improve throwing power at low current densities.[4]	Analyze bath and add nickel sulfamate concentrate as needed.[4]
Boric Acid	30 – 45 g/L[19]	Low concentration can cause poor throwing power.[4]	Analyze and add boric acid to the recommended level.[4]

Experimental Protocols

Measuring Throwing Power with a Haring-Blum Cell

A standard method for quantifying the throwing power of an electroplating solution is through the use of a Haring-Blum Cell.^{[3][20]}

Objective: To determine the Throwing Power Index of a **nickel ammonium sulfate** solution.

Materials:

- Rectangular plating cell (Haring-Blum Cell)
- One perforated anode
- Two identical cathodes (e.g., polished brass or steel panels)
- **Nickel ammonium sulfate** electroplating solution
- DC power supply
- Beaker, heating plate, and thermometer for temperature control
- pH meter

Methodology:

- **Cell Setup:** Place the perforated anode in the center of the Haring-Blum cell. Place the two cathodes at opposite ends of the cell, ensuring they are parallel to the anode. The key feature of the cell is that the cathodes are at different distances from the anode. A common distance ratio (far cathode to near cathode) is 2:1 or 5:1.^[20]
- **Solution Preparation:** Fill the cell with the **nickel ammonium sulfate** solution to be tested. Heat the solution to the desired operating temperature and verify the pH, adjusting as necessary.
- **Electroplating:** Connect the anode and the two cathodes (connected together electrically) to the DC power supply. Apply a specific current for a set duration to achieve a measurable deposit thickness.
- **Measurement:** After plating, remove, rinse, and dry the two cathodes. Determine the weight of the nickel deposited on each cathode (M_{near} and M_{far}) by weighing them before and

after plating. Alternatively, measure the thickness of the deposit at the center of each panel.

- Calculation: The throwing power can be calculated using various formulas. A common one is the Field formula:[3]

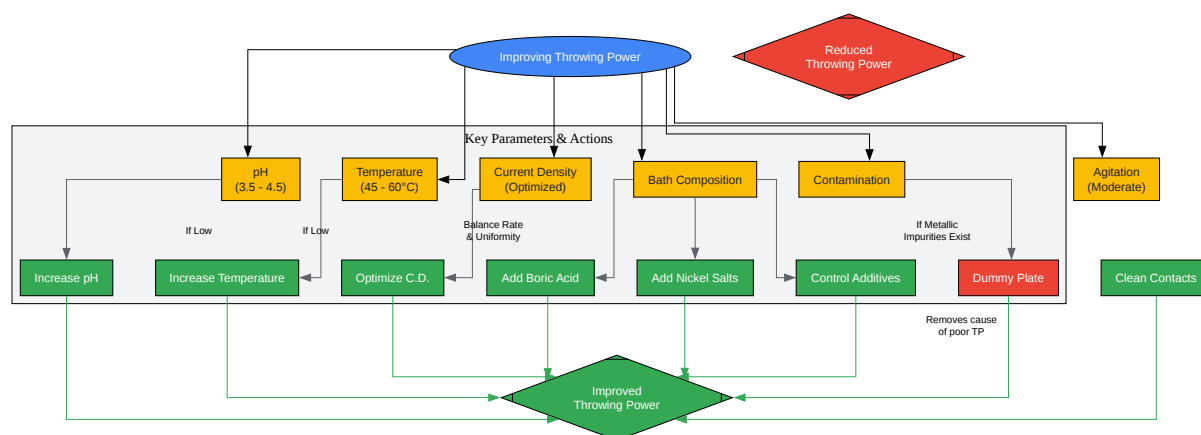
$$\text{Throwing Power (\%)} = [(L - M) / (L + M - 2)] \times 100$$

Where:

- L is the linear ratio of the distances from the anode to the far and near cathodes (e.g., 5:1, so L=5).
- M is the ratio of the weight of metal deposited on the near cathode to that on the far cathode ($M = M_{\text{near}} / M_{\text{far}}$).

A higher positive percentage indicates better throwing power.

Mandatory Visualization



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Caption: Logical workflow for troubleshooting and improving nickel electroplating throwing power.

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- To cite this document: BenchChem. [Improving the throwing power of a nickel ammonium sulfate electroplating solution.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093414#improving-the-throwing-power-of-a-nickel-ammonium-sulfate-electroplating-solution]

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